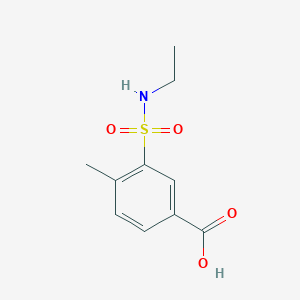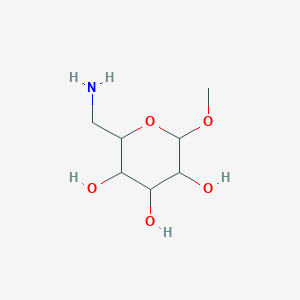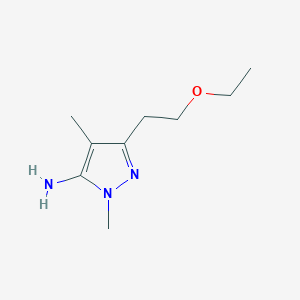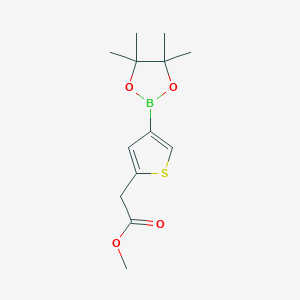
3-(Ethylsulfamoyl)-4-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethylsulfamoyl)-4-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzene ring substituted with an ethylsulfamoyl group at the 3-position and a methyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfamoyl)-4-methylbenzoic acid typically involves the sulfonation of 4-methylbenzoic acid followed by the introduction of the ethylsulfamoyl group. One common method includes the reaction of 4-methylbenzoic acid with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with ethylamine to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Ethylsulfamoyl)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The ethylsulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Ethylsulfamoyl)-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Ethylsulfamoyl)-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Methylsulfamoyl)-4-methylbenzoic acid
- 3-(Ethylsulfamoyl)-4-chlorobenzoic acid
- 3-(Ethylsulfamoyl)-4-nitrobenzoic acid
Comparison
Compared to similar compounds, 3-(Ethylsulfamoyl)-4-methylbenzoic acid is unique due to the presence of both the ethylsulfamoyl and methyl groups, which can influence its reactivity and binding properties. The specific substitution pattern on the benzene ring can affect the compound’s solubility, stability, and overall biological activity.
Eigenschaften
Molekularformel |
C10H13NO4S |
|---|---|
Molekulargewicht |
243.28 g/mol |
IUPAC-Name |
3-(ethylsulfamoyl)-4-methylbenzoic acid |
InChI |
InChI=1S/C10H13NO4S/c1-3-11-16(14,15)9-6-8(10(12)13)5-4-7(9)2/h4-6,11H,3H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
HMRUQFFDUMPRHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(4'-Bromo-[1,1'-biphenyl]-3-yl)-9H-carbazole](/img/structure/B13642310.png)








![2-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methylidene]-3-methylbutanoic acid](/img/structure/B13642356.png)
![3,3-Dimethyl-7-oxo-6-[2-(thiophen-3-yl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13642367.png)

![methyl 3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enoate](/img/structure/B13642385.png)
![3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propanenitrile](/img/structure/B13642396.png)
